molecular formula C12H11ClO4 B1454041 Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate CAS No. 338982-35-7

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Cat. No. B1454041
M. Wt: 254.66 g/mol
InChI Key: CYWSDZSLUSCKMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is not available in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical properties of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate are not available in the retrieved sources .

Scientific Research Applications

  • Synthesis of Cyclobutene Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives. These cyclobutene derivatives are significant due to their role in producing highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

  • Synthesis of Pyrazole Derivatives : The compound is used in synthesizing ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, indicating its utility in the production of complex organic structures with potential pharmacological importance (Achutha et al., 2017).

  • Intermediate in Pharmaceutical Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a derivative, is an intermediate in synthesizing the antiobesity agent rimonabant, showcasing the compound's relevance in drug development (Hao Zhi-hui, 2007).

  • Formation of Dioxan Derivatives : In reactions involving manganese-mediated synthesis, ethyl 4-aryl-2,4-dioxobutanoates are used to form cyclic peroxides and dioxan derivatives, important in various chemical synthesis processes (Qian et al., 1992).

Future Directions

Future research could focus on synthesizing Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and studying its properties and potential applications. As with any chemical compound, it would be important to thoroughly investigate its safety and potential impacts on human health and the environment .

properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWSDZSLUSCKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274768
Record name Ethyl 2-chloro-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

CAS RN

338982-35-7
Record name Ethyl 2-chloro-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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